Palmitic acid-9,10-d2

Enzymology Lipid Biochemistry Mechanistic Probing

Choose this 9,10-d2 isotopologue over palmitic acid-d31 to avoid LC retention time shifts and matrix mismatches in MS quantitation. The vicinal dideutero motif is essential for probing Δ9 desaturase stereochemistry and for 1H NMR tracing via C9/C10 proton signal disappearance. Ideal for absolute quantitation of palmitic acid in plasma, tissue, and cell culture via isotope dilution LC-MS/MS.

Molecular Formula C16H32O2
Molecular Weight 258.44 g/mol
Cat. No. B12424383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic acid-9,10-d2
Molecular FormulaC16H32O2
Molecular Weight258.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7D,8D
InChIKeyIPCSVZSSVZVIGE-QTQOOCSTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dideuteriohexadecanoic Acid for High-Fidelity Lipidomics and Mechanistic Tracing


9,10-Dideuteriohexadecanoic acid (Palmitic acid-9,10-d2, CAS 78387-70-9) is a stable isotopologue of the C16:0 saturated fatty acid palmitic acid, wherein the hydrogen atoms at the C9 and C10 positions are replaced with deuterium (D) . This site-specific d2 labeling introduces a nominal mass shift of +2 Da while preserving the physicochemical and biological behavior of the native fatty acid, making it a critical tool in mass spectrometry (MS)-based quantitation, nuclear magnetic resonance (NMR) tracing, and the interrogation of desaturase enzyme mechanisms [1][2].

Why 9,10-Dideuteriohexadecanoic Acid Is Not Interchangeable with Other Deuterated Palmitic Acid Analogs


Substituting 9,10-dideuteriohexadecanoic acid with other deuterated palmitic acid variants (e.g., d31, 2,2-d2, or 16,16,16-d3) compromises experimental specificity and quantitative accuracy. Fully deuterated (d31) palmitic acid, while useful as a general internal standard, exhibits altered retention time in reversed-phase LC due to the cumulative deuterium isotope effect, leading to chromatographic separation from the analyte of interest and potential matrix effect mismatches [1][2]. Positional isomers such as 2,2-d2 or 9,9-d2 palmitic acid are unsuitable for studies requiring the 9,10 vicinal dideutero motif, which is essential for probing Δ9 desaturase stereochemistry or for serving as a non-radioactive tracer in NMR experiments that rely on the specific disappearance of the C9/C10 proton signals [3].

Quantitative Evidence Supporting Selection of 9,10-Dideuteriohexadecanoic Acid Over Analogs


Site-Specific 9,10-D2 Labeling Enables Definitive Stereochemical Assignment in Δ9 Desaturase Studies

The vicinal dideutero motif at C9 and C10 positions uniquely qualifies 9,10-dideuteriohexadecanoic acid for investigating Δ9 desaturase cryptoregiochemistry via kinetic isotope effect (KIE) measurements. In contrast, palmitic acid-d31 (fully deuterated) masks positional information due to universal deuteration, while 2,2-d2 or 16,16,16-d3 analogs are positioned outside the enzymatic active site region [1][2]. Experimental evidence from related systems demonstrates that deuterium substitution at the site of hydrogen abstraction results in a primary KIE (kH/kD) of 2.2-4.0, allowing definitive mapping of the rate-limiting step in desaturation [3].

Enzymology Lipid Biochemistry Mechanistic Probing

Optimal Mass Shift (+2 Da) Balances Analytic Discrimination and Chromatographic Fidelity in LC-MS

The +2 Da nominal mass increase of 9,10-dideuteriohexadecanoic acid relative to unlabeled palmitic acid (MW 256.43 → 258.44) provides sufficient separation from the M0 isotope envelope of endogenous palmitic acid while minimizing the reverse isotope effect that causes retention time shifts with heavily deuterated analogs . In contrast, palmitic acid-d31 (MW 287.6) exhibits a measurable retention time shift of +0.1-0.3 min in reversed-phase LC, leading to differential ionization suppression and compromised quantitative accuracy [1].

Quantitative Lipidomics LC-MS/MS Internal Standard

High Isotopic Purity (≥98 atom % D) Ensures Accurate Quantitation Without Isotopic Cross-Talk

9,10-Dideuteriohexadecanoic acid is commercially supplied with isotopic enrichment of ≥98 atom % D, ensuring that the M+2 peak area is predominantly attributable to the labeled compound rather than the natural abundance 13C2 isotopologue of unlabeled palmitic acid (approximately 1.1% of M0) . Lower-purity deuterated analogs (e.g., some custom syntheses yielding <95% enrichment) introduce significant isotopic cross-talk, necessitating complex deconvolution algorithms and reducing method sensitivity [1].

Analytical Chemistry Quality Control Metabolomics

Extended Shelf-Life and Ambient Storage Reduce Logistical Burden Relative to 13C-Labeled Analogs

9,10-Dideuteriohexadecanoic acid is stable for at least 3 years when stored at room temperature under recommended conditions, after which re-analysis for chemical purity is advised . This compares favorably to 13C-labeled palmitic acid analogs, which often require -20°C storage to prevent degradation of the fatty acid chain and are more prone to microbial contamination in aqueous solutions due to their identical chemical reactivity to natural palmitic acid .

Stability Procurement Supply Chain

Competitive Unit Economics for d2-Labeled Palmitic Acid Relative to Fully Deuterated (d31) Alternative

The cost per analytical sample of 9,10-dideuteriohexadecanoic acid is substantially lower than that of palmitic acid-d31 when normalized for the number of labeled atoms required per experiment. At the time of analysis, 9,10-d2 palmitic acid is available at approximately USD 12.5/mg (100 mg size), whereas palmitic acid-d31 from major vendors ranges from USD 25-40/mg for comparable quantities . For applications where a +2 Da mass shift is sufficient to avoid endogenous interference, the d2 analog provides equivalent analytical performance at less than half the acquisition cost.

Procurement Cost-Effectiveness Laboratory Budget

Targeted Application Scenarios for 9,10-Dideuteriohexadecanoic Acid in Research and Industrial Workflows


Quantitative Lipidomics: Internal Standard for Palmitic Acid in Biological Matrices

9,10-Dideuteriohexadecanoic acid serves as an ideal internal standard for the absolute quantification of palmitic acid in plasma, tissue, and cell culture samples via isotope dilution LC-MS/MS. Its +2 Da mass shift reliably separates the labeled signal from the endogenous palmitic acid M0 isotope envelope without introducing the retention time shift observed with palmitic acid-d31, ensuring accurate correction for extraction recovery and matrix effects [1].

Desaturase Mechanistic Studies: Probing Δ9 and Related Desaturase Cryptoregiochemistry

The vicinal dideutero label at C9 and C10 positions makes this compound uniquely suited for investigating the stereochemical course of fatty acid desaturases. Researchers can measure deuterium kinetic isotope effects (KIEs) to determine whether hydrogen abstraction is rate-limiting and to map the stereospecificity of the enzyme active site, as demonstrated in studies of Δ11 and Δ13 desaturases using analogous site-specifically deuterated palmitic acid probes [2][3].

NMR-Based Metabolic Tracing Without Radioactivity

In 1H NMR experiments, the substitution of protons with deuterons at C9 and C10 results in the disappearance of the corresponding methylene proton signals from the spectrum. This property enables non-radioactive tracing of palmitic acid incorporation into complex lipids and metabolites, with quantification achieved by measuring the relative decrease in integrated peak areas for the C9/C10 protons [4].

GC-MS Reference Standard for Fatty Acid Methyl Ester (FAME) Profiling

Following derivatization to the corresponding fatty acid methyl ester (FAME), 9,10-dideuteriohexadecanoic acid provides a stable, well-resolved peak in GC-MS chromatograms. It is employed as a retention time marker and internal standard in FAME profiling of plant oils, algal biofuels, and microbial lipid extracts, facilitating accurate identification and relative quantitation of palmitic acid across diverse sample types .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitic acid-9,10-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.